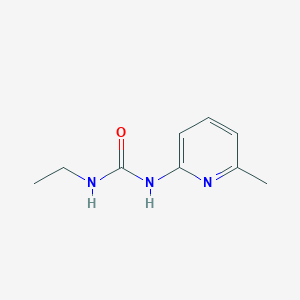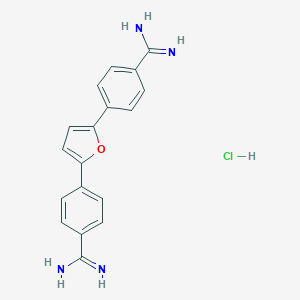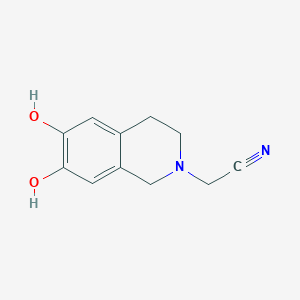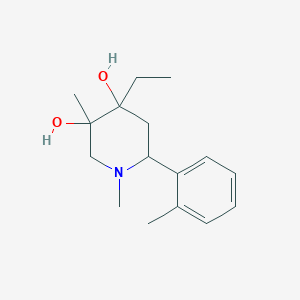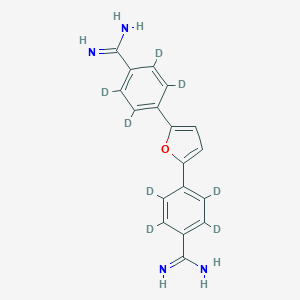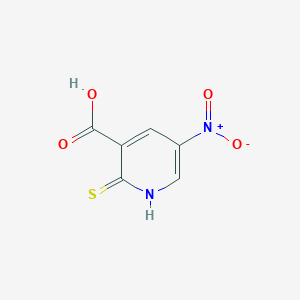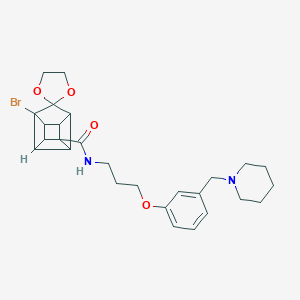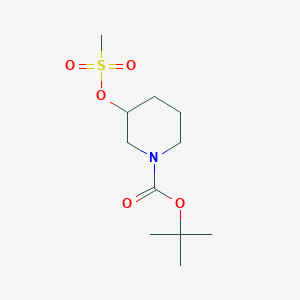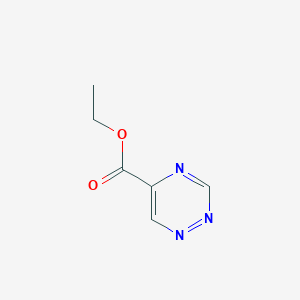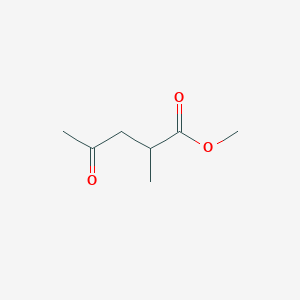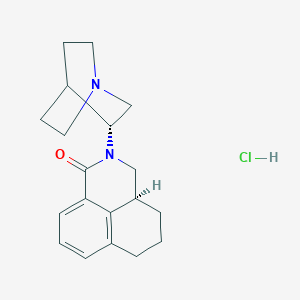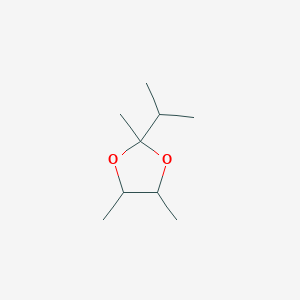
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes an isopropyl group and three methyl groups attached to a 1,3-dioxolane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with diols. One common method involves the reaction of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures. This stability makes it useful as a protecting group for carbonyl compounds in organic synthesis. The compound can be easily removed under acidic conditions, allowing for the selective deprotection of functional groups. Its molecular targets include carbonyl groups, and it participates in pathways involving acetalization and deprotection reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the isopropyl group.
2,2,4-Trimethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring.
2-Isopropyl-2,4,5-trimethyl-1,3-dioxane: Similar structure but with a dioxane ring.
Uniqueness
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both an isopropyl group and three methyl groups on the dioxolane ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-2-propan-2-yl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)9(5)10-7(3)8(4)11-9/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQLZSGYMNBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
